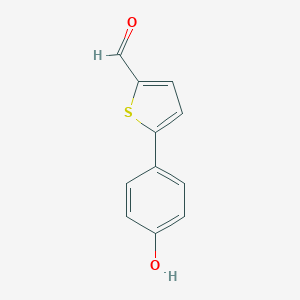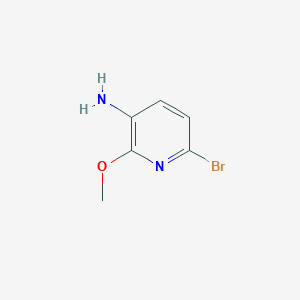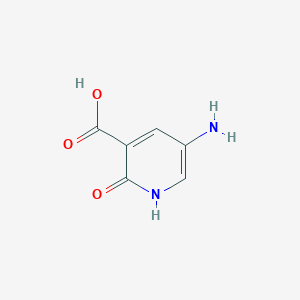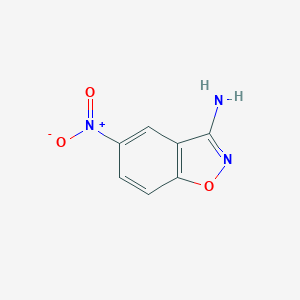![molecular formula C14H14ClN3 B113276 6-苄基-4-氯-5,6,7,8-四氢吡啶并[4,3-d]嘧啶 CAS No. 914612-23-0](/img/structure/B113276.png)
6-苄基-4-氯-5,6,7,8-四氢吡啶并[4,3-d]嘧啶
概述
描述
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound with the CAS Number: 914612-23-0 and Linear Formula: C14H14ClN3 . It is typically stored at -20C, sealed away from moisture and light .
Molecular Structure Analysis
The IUPAC name for this compound is 6-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . The Inchi Code for this compound is 1S/C14H14ClN3/c15-14-12-9-18(7-6-13(12)16-10-17-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 259.74 . It has a boiling point of 396.6C at 760 mmHg . The compound is in the form of a powder .科学研究应用
合成和生物活性
抗叶酸活性
Rosowsky 等人 (1995) 的一项研究探索了 2,4-二氨基-5,6,7,8-四氢吡啶并[4,3-d]嘧啶的合成及其抗叶酸活性。他们开发了一种改进的合成方法,并测试了这些化合物抑制来自不同来源的二氢叶酸还原酶的能力,显示出显着的效力和选择性 (Rosowsky, Mota, & Queener, 1995)。
抗疟疾和抗菌作用
Elslager 等人 (1972) 的研究合成了各种四氢吡啶并[4,3-d]嘧啶,用于抗疟疾和抗菌评估。他们报告了对小鼠中恶性疟原虫的口服活性和对几种细菌的体外活性 (Elslager, Clarke, Jacob, Werbel, & Willis, 1972)。
抗血栓特性
Furrer、Wágner 和 Fehlhaber (1994) 的一项研究从烯胺合成了一种新的抗血栓化合物,包括 6-苄基-3-甲基-5,6,7,8-四氢-1H-吡啶并[4,3-d]嘧啶-2,4-二酮。该化合物显示出良好的脑部和周围作用 (Furrer, Wágner, & Fehlhaber, 1994)。
抗肿瘤活性
Grivsky 等人 (1980) 对吡啶并[2,3-d]嘧啶的合成进行了研究,包括 6-苄基-4-氯-5,6,7,8-四氢吡啶并变体,检查了其抗肿瘤活性和作为哺乳动物二氢叶酸还原酶的脂溶性抑制剂的作用 (Grivsky, Lee, Sigel, Duch, & Nichol, 1980)。
合成和表征
化学领域的最新发展
Elattar 和 Mert (2016) 综述了吡啶并[4,3-d]嘧啶的结构特征、反应和合成方法。他们讨论了生物应用和机理途径 (Elattar & Mert, 2016)。
衍生物合成
Kuznetsov 和 Chapyshev (2007) 制备了 4-氨基-2-吡咯烷-1-基-5,6,7,8-四氢吡啶并[3,4-d]嘧啶的各种衍生物,展示了该化合物在创建新结构方面的多功能性和潜力 (Kuznetsov & Chapyshev, 2007)。
抗菌三环化合物
Mittal、Sarode 和 Vidyasagar (2011) 合成了具有吡啶并[4,3-d]嘧啶的新型三环化合物,显示出显着的抗菌和抗真菌活性 (Mittal, Sarode, & Vidyasagar, 2011)。
安全和危害
属性
IUPAC Name |
6-benzyl-4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c15-14-12-9-18(7-6-13(12)16-10-17-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJAAZOTUXKSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN=C2Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649585 | |
| Record name | 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
CAS RN |
914612-23-0 | |
| Record name | 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


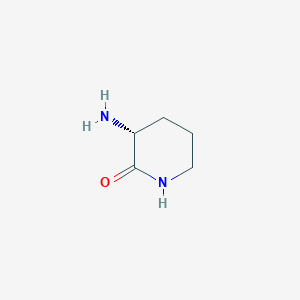
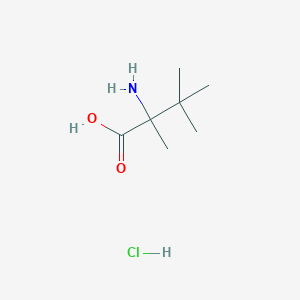
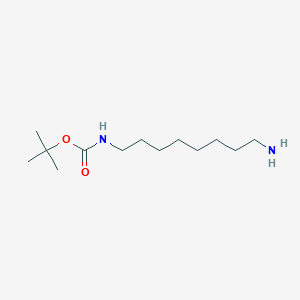
![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
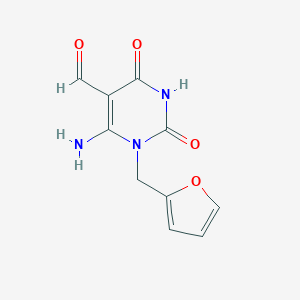
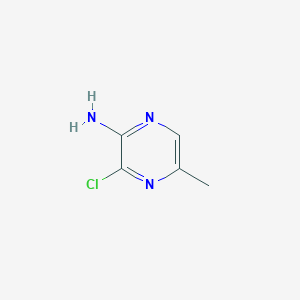
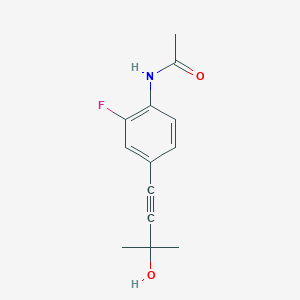
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)

